

4-(Ethylamino)-3-nitrobenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 4-(Ethylamino)-3-nitrobenzoic acid

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An In-Depth Technical Guide to 4-(Ethylamino)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-(Ethylamino)-3-nitrobenzoic acid**, a substituted aromatic carboxylic acid. By virtue of its trifunctional nature—possessing a carboxylic acid, a secondary amine, and a nitro group—this molecule serves as a versatile intermediate in organic synthesis. Its structural framework is a valuable scaffold for the construction of more complex molecules, particularly heterocyclic systems with potential applications in medicinal chemistry and materials science. This document delineates its fundamental properties, synthesis, structural characteristics, and safety protocols, offering a holistic resource for professionals in the field.

Part 1: Core Physicochemical Properties

4-(Ethylamino)-3-nitrobenzoic acid is a yellow crystalline solid at room temperature.^[1] Its core properties are summarized below, providing essential data for experimental design and characterization.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[1][2][3][4][5]
Molecular Weight	210.19 g/mol	[1][2][3][4][5]
CAS Number	2788-74-1	[2][3][4][6]
Appearance	Yellow Crystalline Solid	[1]
Melting Point	239-240 °C	[4]
Boiling Point (Predicted)	399.4 °C	[3]
SMILES	CCNC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-]	[2][3]

Molecular Structure and Crystallography

The solid-state architecture of **4-(Ethylamino)-3-nitrobenzoic acid** has been elucidated by single-crystal X-ray diffraction.[1][7] The compound crystallizes in the triclinic space group P-1.[1][7] Its molecular structure is notable for several key features:

- Intramolecular Hydrogen Bonding:** A significant stabilizing feature is an intramolecular N—H...O hydrogen bond between the amine proton and an oxygen atom of the adjacent nitro group, forming a stable six-membered S(6) ring motif.[1][7]
- Intermolecular Dimers:** In the crystal lattice, molecules are linked by intermolecular O—H...O hydrogen bonds between the carboxylic acid groups of two separate molecules. This interaction forms centrosymmetric dimers, a common structural motif for carboxylic acids.[1][3][7]
- Conformation:** The nitro group is slightly twisted out of the plane of the benzene ring, with a reported dihedral angle of 15.29°.[1]

These structural attributes govern the compound's physical properties, such as its relatively high melting point and its solubility profile. The hydrogen bonding network, in particular, contributes to the stability of the crystal lattice.

Part 2: Synthesis and Purification Workflow

The synthesis of **4-(Ethylamino)-3-nitrobenzoic acid** is reliably achieved through the alkaline hydrolysis of its corresponding ethyl ester, ethyl 4-ethylamino-3-nitrobenzoate.^[1] This two-step process involves saponification followed by acidic workup to precipitate the desired carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 4-ethylamino-3-nitrobenzoate

This protocol details the laboratory-scale synthesis of the title compound.

Materials:

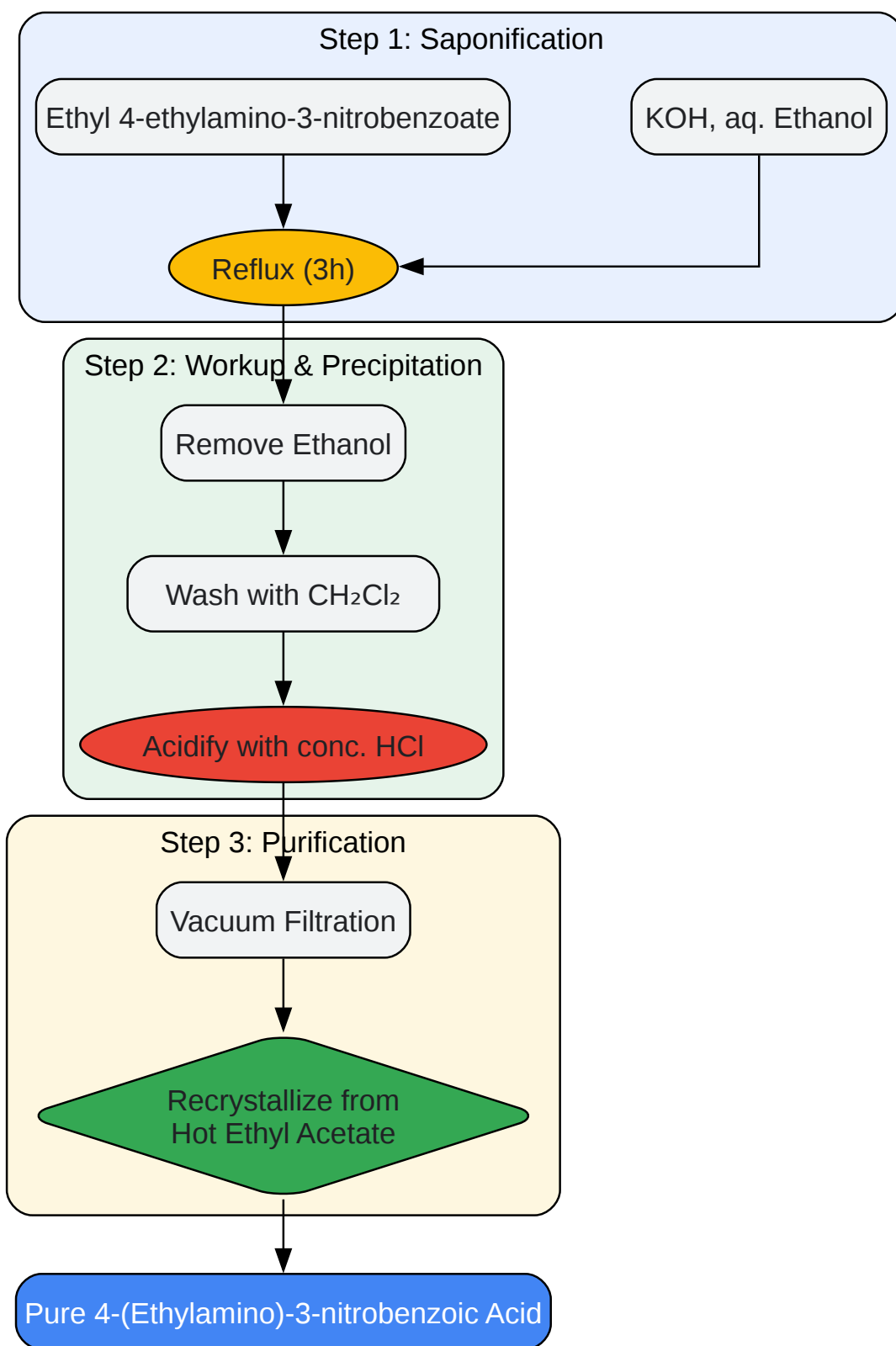
- Ethyl 4-ethylamino-3-nitrobenzoate^[1]
- Potassium Hydroxide (KOH)^[1]
- Ethanol (Aqueous)^[1]
- Deionized Water
- Concentrated Hydrochloric Acid (HCl)^[1]
- Dichloromethane
- Ethyl Acetate^[1]

Step-by-Step Procedure:

- Saponification: In a round-bottom flask equipped with a reflux condenser, suspend ethyl 4-ethylamino-3-nitrobenzoate (1.0 eq) and potassium hydroxide (1.0 eq) in aqueous ethanol.^[1]
 - Causality: KOH is a strong base that acts as the nucleophile (as OH^-) to attack the electrophilic carbonyl carbon of the ester, initiating the saponification reaction. Ethanol serves as a co-solvent to ensure miscibility of the organic ester and the aqueous base.

- **Reflux:** Heat the reaction mixture to reflux and maintain for approximately 3 hours.^[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
 - **Causality:** Heating accelerates the rate of the hydrolysis reaction, which would be slow at room temperature.
- **Solvent Removal:** After the reaction is complete, remove the ethanol from the reaction mixture via distillation or a rotary evaporator.^[1]
- **Aqueous Workup:** Dilute the remaining aqueous residue with water. Perform a liquid-liquid extraction by washing the aqueous layer with dichloromethane to remove any unreacted starting material or non-polar impurities.^[1]
 - **Causality:** At this stage, the product exists as its potassium carboxylate salt, which is soluble in the aqueous phase. The organic wash removes less polar side products.
- **Precipitation:** Cool the aqueous layer in an ice bath and acidify it with concentrated hydrochloric acid until the pH is strongly acidic.^[1] A yellow precipitate of **4-(Ethylamino)-3-nitrobenzoic acid** will form.
 - **Causality:** The addition of a strong acid protonates the carboxylate salt, converting it back to the neutral carboxylic acid. The neutral form is significantly less soluble in water, causing it to precipitate out of the solution.
- **Isolation and Purification:** Isolate the crude product by vacuum filtration. Wash the solid with cold water to remove residual salts. Recrystallize the crude product from hot ethyl acetate to yield pure, yellow crystals.^[1]
 - **Causality:** Ethyl acetate is an excellent solvent for recrystallization in this case because the product's solubility is significantly higher in hot ethyl acetate than in cold, allowing for the separation from impurities that are either very soluble or insoluble.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-(Ethylamino)-3-nitrobenzoic acid**.

Part 3: Spectroscopic Signature (Predicted)

While raw spectral data is not provided here, the structure of **4-(Ethylamino)-3-nitrobenzoic acid** allows for the confident prediction of its key spectroscopic features. This serves as a guide for researchers during characterization.

- **^1H NMR:** The proton NMR spectrum is expected to show distinct signals: a triplet and a quartet in the aliphatic region for the ethyl group (CH_3 and CH_2), three signals in the aromatic region corresponding to the protons on the benzene ring, a broad singlet for the N-H proton, and a very broad singlet far downfield for the carboxylic acid O-H proton.
- **FT-IR:** The infrared spectrum should display characteristic absorption bands. Key vibrations would include a broad O-H stretch (approx. $2500\text{--}3300\text{ cm}^{-1}$) for the carboxylic acid, an N-H stretch (approx. $3300\text{--}3500\text{ cm}^{-1}$), a strong C=O stretch (approx. 1700 cm^{-1}), and strong asymmetric and symmetric stretches for the NO_2 group (approx. 1530 and 1350 cm^{-1}).
- **Mass Spectrometry:** In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at $m/z = 210$. Key fragmentation patterns would likely include the loss of a hydroxyl group (-17), a carboxyl group (-45), and cleavage of the ethyl group.

Part 4: Reactivity and Applications

4-(Ethylamino)-3-nitrobenzoic acid is a stable compound under standard conditions but possesses three distinct functional groups that can participate in a wide range of chemical transformations.

Chemical Reactivity

- The carboxylic acid group can undergo esterification, conversion to an acid chloride, or serve as a directing group in further aromatic substitutions.
- The amino group's nucleophilicity is reduced by the electron-withdrawing effects of the adjacent nitro and carboxyl groups, but it can still undergo reactions like acylation.
- The nitro group can be reduced to an amine, opening pathways to diamino-benzoic acid derivatives, which are valuable precursors for heterocycles like benzimidazoles.

The molecule is reported to be sensitive to hydrogen chloride and ammonium carbonate, which may cause decomposition.[3]

Potential Applications

While specific applications for this exact molecule are not extensively documented in mainstream literature, its structural motifs are found in molecules of significant interest. Derivatives of nitrobenzoic acid are well-established precursors for synthesizing heterocyclic compounds with biological activity.[1][7]

By examining closely related analogues, its potential utility can be inferred:

- **Pharmaceutical Synthesis:** The related compound, 4-(Methylamino)-3-nitrobenzoic acid, is a key intermediate in the synthesis of pharmaceuticals such as the antihypertensives Candesartan and Irbesartan.[8] Similarly, 4-(Acetylamino)-3-nitrobenzoic acid is used in developing anti-inflammatory and analgesic drugs.[9] This strongly suggests that **4-(Ethylamino)-3-nitrobenzoic acid** is a promising building block for creating novel drug candidates.
- **Dye and Polymer Chemistry:** The methyl analogue is also used as an intermediate for azo dyes and as a monomer in polymer synthesis.[8] The title compound could foreseeably find similar use in the materials science sector.

Part 5: Safety and Handling

Appropriate safety measures are critical when handling **4-(Ethylamino)-3-nitrobenzoic acid**.

Hazard Information	GHS Classification
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects.
Source	[2]

Handling and Storage:

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11][12][13]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][12][14]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][14]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[2][11]

Conclusion

4-(Ethylamino)-3-nitrobenzoic acid is a multifunctional chemical intermediate with well-defined structural and physical properties. Its synthesis is straightforward, and its array of functional groups makes it a valuable precursor for creating diverse and complex molecular targets. With strong potential in pharmaceutical and materials science, rooted in the established applications of its close analogues, this compound represents a key building block for advanced research and development. Adherence to proper safety protocols is essential for its handling and application in any research setting.

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